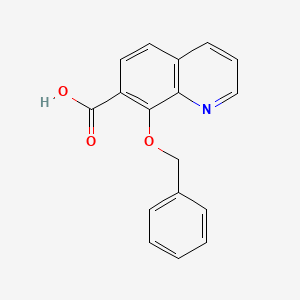
8-(Benzyloxy)quinoline-7-carboxylic acid
Vue d'ensemble
Description
8-(Benzyloxy)quinoline-7-carboxylic acid is a useful research compound. Its molecular formula is C17H13NO3 and its molecular weight is 279.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
8-(Benzyloxy)quinoline-7-carboxylic acid is a compound derived from the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, anticancer, and antiviral properties, along with relevant case studies and research findings.
Chemical Structure and Properties
This compound features a quinoline core with a benzyloxy group and a carboxylic acid functional group. This structure contributes significantly to its biological activities by enhancing solubility and facilitating interactions with biological targets.
Biological Activities
1. Antibacterial Activity
Research indicates that derivatives of quinoline, including this compound, exhibit potent antibacterial effects against various gram-negative and gram-positive bacteria. For instance, studies have shown that new quinolone-carboxylic acid derivatives have demonstrated significant activity against enteric bacteria and Pseudomonas aeruginosa, primarily due to their ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| Norfloxacin | 1 | Escherichia coli |
| Ciprofloxacin | 2 | Pseudomonas aeruginosa |
2. Anticancer Activity
The quinoline scaffold has been extensively studied for its anticancer properties. Compounds similar to this compound have shown effectiveness in inhibiting cancer cell proliferation. For example, some derivatives have been reported to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival .
3. Antiviral Activity
this compound has also been investigated for its antiviral properties. Studies suggest that quinoline derivatives can act as inhibitors of viral enzymes, thus preventing viral replication. Specifically, certain analogs have shown promise as anti-HIV agents by targeting viral reverse transcriptase .
Case Studies
Study 1: Antibacterial Efficacy
In a comparative study of various quinolone derivatives, this compound was evaluated for its minimum inhibitory concentration (MIC) against several bacterial strains. The results indicated that this compound exhibited significant antibacterial activity comparable to established antibiotics like ciprofloxacin.
Study 2: Anticancer Mechanism
A recent investigation into the anticancer mechanisms of quinoline derivatives found that this compound could inhibit the growth of breast cancer cells through apoptosis induction and cell cycle arrest at the G1 phase . This study highlights the potential of this compound in developing new cancer therapies.
Propriétés
IUPAC Name |
8-phenylmethoxyquinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c19-17(20)14-9-8-13-7-4-10-18-15(13)16(14)21-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCXOUXQNVHBIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC3=C2N=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00738194 | |
| Record name | 8-(Benzyloxy)quinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630414-70-9 | |
| Record name | 8-(Benzyloxy)quinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















